molecular formula C12H11F2N3O2S2 B489361 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 514182-01-5

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B489361
CAS No.: 514182-01-5
M. Wt: 331.4g/mol
InChI Key: RLMAFYXWXRFDPJ-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(difluoromethylthio)aniline with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazolidinone moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(trifluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • N-{4-[(methylsulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to similar compounds .

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₁F₂N₃O₂S₂
Molar Mass 331.36 g/mol
CAS Number 514182-01-5

The biological activity of this compound can be attributed to its structural features, particularly the thiazolidine ring and the difluoromethyl group. These components are known to enhance the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a study on similar thiazolidinone compounds demonstrated potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Activity

In vitro studies have shown that compounds containing thiazolidine rings can possess anticancer properties. For example, a related compound demonstrated an IC₅₀ value of less than 10 µM against several cancer cell lines, suggesting strong cytotoxic effects . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influence the anticancer activity.

Case Studies

  • Thiazolidinone Derivatives : A series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results showed that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity. Specifically, one derivative showed an IC₅₀ value of 5 µM against breast cancer cells .
  • Antioxidant Properties : In addition to antimicrobial and anticancer activities, some studies have highlighted the antioxidant capabilities of thiazolidinones. The presence of sulfur in the thiazolidine structure may contribute to radical scavenging activities, which are beneficial in preventing oxidative stress-related diseases .

Biological Assays

Various biological assays have been employed to evaluate the efficacy of this compound:

Assay TypeTarget Organism/Cell LineResult
Antibacterial Staphylococcus aureusSignificant inhibition observed
Anticancer MCF-7 (breast cancer)IC₅₀ < 10 µM
Antioxidant DPPH radical scavengingModerate activity detected

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethylsulfanyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2S2/c13-11(14)20-7-3-1-6(2-4-7)16-9(18)5-8-10(19)17-12(15)21-8/h1-4,8,11H,5H2,(H,16,18)(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMAFYXWXRFDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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